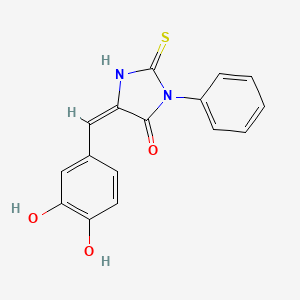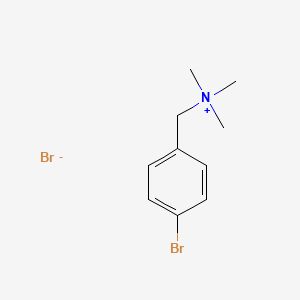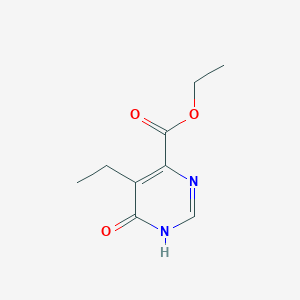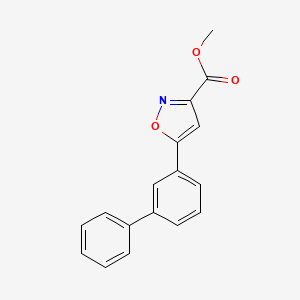
1,3,4,5-Tetrahydroxyhexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,5-Tetrahydroxyhexan-2-one is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of four hydroxyl groups attached to a six-carbon chain, with a ketone functional group at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetrahydroxyhexan-2-one can be synthesized through several methods. One common approach involves the oxidation of hexitols, such as sorbitol or mannitol, using specific oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired carbon position.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the catalytic hydrogenation of hexoses, followed by selective oxidation, can yield the desired compound. The use of catalysts such as palladium or platinum on carbon supports is common in these processes.
化学反应分析
Types of Reactions: 1,3,4,5-Tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce hexaric acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding hexitols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Hexaric acids.
Reduction: Hexitols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3,4,5-Tetrahydroxyhexan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用机制
The mechanism of action of 1,3,4,5-Tetrahydroxyhexan-2-one involves its interaction with various molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The ketone group can participate in redox reactions, altering the compound’s chemical properties and interactions.
相似化合物的比较
- 1,2,3,4-Tetrahydroxybenzene
- 1,2,3,5-Tetrahydroxybenzene
- 1,2,4,5-Tetrahydroxybenzene
Comparison: 1,3,4,5-Tetrahydroxyhexan-2-one is unique due to its aliphatic chain structure, whereas the similar compounds listed above are aromatic. This difference in structure leads to distinct chemical properties and reactivity. The aliphatic nature of this compound makes it more flexible and suitable for various synthetic applications compared to the rigid aromatic structures of the tetrahydroxybenzenes.
属性
IUPAC Name |
1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPNKJXABGCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)

![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)









